molecular formula C13H12N2O B2992118 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole CAS No. 861206-65-7

2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole

Cat. No.: B2992118
CAS No.: 861206-65-7
M. Wt: 212.252
InChI Key: VBJAPTLWNASDLF-UHFFFAOYSA-N
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Description

2-Ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole is a heterocyclic aromatic organic compound characterized by the presence of a benzoxazole ring fused with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-ethyl-6-(1H-pyrrol-1-yl)benzene-1,3-diol. This reaction can be carried out using dehydrating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as the scale of production, cost, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of substituted benzoxazoles or other derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • 2-Ethylbenzoxazole

  • 6-(1H-pyrrol-1-yl)benzoxazole

  • 2-Methyl-6-(1H-pyrrol-1-yl)benzoxazole

Properties

IUPAC Name

2-ethyl-6-pyrrol-1-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13-14-11-6-5-10(9-12(11)16-13)15-7-3-4-8-15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJAPTLWNASDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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